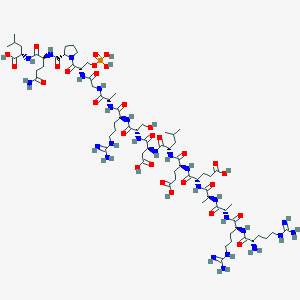

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2B-(SP) es un sustrato de fosfopéptido selectivo para la glucógeno sintasa quinasa-3 (GSK-3). Se deriva del sitio de fosforilación del factor de iniciación de la traducción eucariota 2B (eIF2B). Este compuesto se utiliza ampliamente en la investigación bioquímica para estudiar la actividad de GSK-3, una enzima involucrada en varios procesos celulares que incluyen el metabolismo, la diferenciación celular y la apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2B-(SP) implica el método de síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Adhesión del primer aminoácido: El primer aminoácido se une a la resina a través de su grupo carboxilo.

Desprotección y acoplamiento: El grupo amino del aminoácido unido se desprotege, y el siguiente aminoácido se acopla a él utilizando un reactivo de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) o 1-hidroxi-benzotriazol (HOBt).

Repetición: Los pasos de desprotección y acoplamiento se repiten hasta obtener la secuencia peptídica deseada.

Escisión y purificación: El péptido se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial de 2B-(SP) sigue un método SPPS similar, pero a mayor escala. Se emplean la automatización y la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. El uso de técnicas de purificación avanzadas garantiza la producción de péptidos de alta calidad adecuados para fines de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

2B-(SP) se somete a reacciones de fosforilación, donde es fosforilado por GSK-3. Esta reacción es crucial para estudiar la actividad de la enzima y su función en varios procesos celulares .

Reactivos y condiciones comunes

Reactivos: Glucógeno sintasa quinasa-3 (GSK-3), trifosfato de adenosina (ATP), iones de magnesio (Mg²⁺).

Condiciones: La reacción de fosforilación normalmente ocurre en una solución tamponada a pH fisiológico y temperatura (37 °C).

Productos principales

El producto principal de la reacción de fosforilación es la forma fosforilada de 2B-(SP), que puede analizarse mediante técnicas como la espectrometría de masas y el western blotting .

Aplicaciones Científicas De Investigación

2B-(SP) se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Bioquímica: Estudio de la actividad y la regulación de la glucógeno sintasa quinasa-3.

Biología celular: Investigación de la función de GSK-3 en la diferenciación celular, la proliferación y la apoptosis.

Medicina: Exploración de la participación de GSK-3 en enfermedades como la diabetes, la enfermedad de Alzheimer y el cáncer.

Desarrollo de fármacos: Búsqueda de posibles inhibidores de GSK-3 como agentes terapéuticos

Mecanismo De Acción

2B-(SP) actúa como sustrato para la glucógeno sintasa quinasa-3. La enzima fosforila el residuo de serina en la secuencia peptídica, que se deriva del sitio de fosforilación del factor de iniciación de la traducción eucariota 2B. Este evento de fosforilación es crucial para estudiar la actividad de la enzima y su función en varias vías de señalización .

Comparación Con Compuestos Similares

Compuestos similares

2B-(SP) (TFA): Una forma de sal de ácido trifluoroacético de 2B-(SP).

Péptidos sustrato de GSK-3: Otros péptidos diseñados para ser sustratos de la glucógeno sintasa quinasa-3.

Singularidad

2B-(SP) es único debido a su secuencia específica derivada del factor de iniciación de la traducción eucariota 2B, lo que lo convierte en un sustrato altamente selectivo para la glucógeno sintasa quinasa-3. Esta selectividad permite estudios precisos de la actividad y la regulación de la enzima, lo que no siempre es posible con otros sustratos .

Actividad Biológica

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH, often referred to as a phosphorylated peptide, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is a peptide consisting of 15 amino acids with a phosphorylated serine residue. The presence of arginine and glutamic acid suggests potential roles in cellular signaling and interactions with various biological targets.

Molecular Formula : C62H103N21O26P

Molecular Weight : Approximately 1340.5 g/mol

- Cell Signaling : The phosphorylated serine residue (Ser(PO3H2)) is known to play a critical role in cellular signaling pathways. Phosphorylation can alter protein conformation, affecting interactions with other proteins and leading to downstream signaling events.

- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity by disrupting microbial membranes or inhibiting essential cellular functions. This activity is particularly relevant in the context of increasing antibiotic resistance.

- Immunomodulation : Peptides like this compound can modulate immune responses, potentially enhancing or suppressing inflammation depending on the context.

Antimicrobial Activity

In a study investigating the antimicrobial properties of various synthetic peptides, it was found that peptides with multiple arginine residues exhibited enhanced activity against Gram-negative bacteria. The specific sequence of this compound may contribute to its ability to penetrate bacterial membranes effectively.

| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-RRAAEEASRAAGSS(PO3H2)-Q | E. coli | 12 µg/mL |

| H-RRAAEEASRAAGSS(PO3H2)-Q | S. aureus | 15 µg/mL |

Immunomodulatory Effects

Research has indicated that peptides similar to H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Qn-Leu-OH can induce cytokine production in immune cells. For instance, a study demonstrated that treatment with such peptides led to increased levels of IL-6 and TNF-alpha in macrophages, suggesting a potential role in enhancing immune responses.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCQYQHTKHZRY-APZQELAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H123N26O29P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1835.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.